molecular formula C15H13BrO3 B4581251 (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate

Cat. No.: B4581251
M. Wt: 321.16 g/mol
InChI Key: YFPLTVYJWRYTIK-UHFFFAOYSA-N
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Description

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is an organic compound that combines a brominated tetrahydronaphthalene moiety with a furan-2-carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate typically involves the bromination of 5,6,7,8-tetrahydronaphthalene followed by esterification with furan-2-carboxylic acid. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification step involves the reaction of the brominated intermediate with furan-2-carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted tetrahydronaphthalene derivatives.

    Oxidation: Formation of naphthalene derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and furan-2-carboxylate group can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) ethanone
  • (1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl) ethanone
  • (3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl) acetamide

Uniqueness

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is unique due to the presence of both a brominated tetrahydronaphthalene moiety and a furan-2-carboxylate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-14-11-5-2-1-4-10(11)7-8-12(14)19-15(17)13-6-3-9-18-13/h3,6-9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPLTVYJWRYTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
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(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
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(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
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(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
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(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
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(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate

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